molecular formula C16H25N3 B12654380 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine

Cat. No.: B12654380
M. Wt: 259.39 g/mol
InChI Key: LMCCUNSRNOMHIV-UHFFFAOYSA-N
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Description

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine is a complex organic compound that features both a pyrrolidine and a piperazine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their ability to interact with various biological targets. The compound’s unique structure allows it to be a versatile scaffold in drug discovery and development.

Preparation Methods

The synthesis of 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine typically involves multi-step organic reactionsIndustrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature environments .

Chemical Reactions Analysis

1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its interaction with biological targets makes it useful in studying cellular processes and protein functions.

    Medicine: The compound’s structure-activity relationship is explored for developing new therapeutic agents, particularly in treating neurological disorders and cancers.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can modulate the activity of these targets, leading to changes in cellular signaling pathways. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research .

Comparison with Similar Compounds

Compared to other similar compounds, 1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine stands out due to its unique combination of pyrrolidine and piperazine rings. Similar compounds include:

This compound’s distinct structure and versatile applications make it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C16H25N3

Molecular Weight

259.39 g/mol

IUPAC Name

1-[(5-methyl-2-pyrrolidin-1-ylphenyl)methyl]piperazine

InChI

InChI=1S/C16H25N3/c1-14-4-5-16(19-8-2-3-9-19)15(12-14)13-18-10-6-17-7-11-18/h4-5,12,17H,2-3,6-11,13H2,1H3

InChI Key

LMCCUNSRNOMHIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)CN3CCNCC3

Origin of Product

United States

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